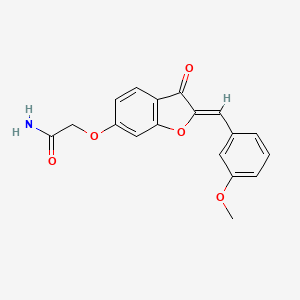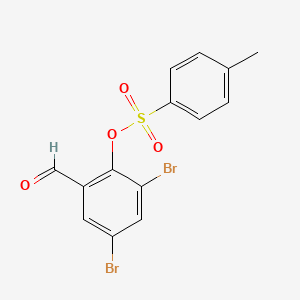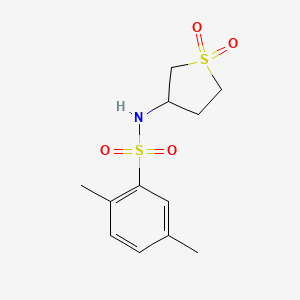![molecular formula C14H12ClNO4 B2825161 1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 1423031-73-5](/img/structure/B2825161.png)
1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid, also known as CPOE-DHP or 2-Cl-CPP, is a synthetic compound that belongs to the family of dihydropyridine derivatives. CPOE-DHP has been extensively studied for its potential applications in scientific research, particularly in the field of cardiovascular pharmacology.
Aplicaciones Científicas De Investigación
1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the most notable applications is in the field of cardiovascular pharmacology, where this compound has been shown to have vasodilatory effects on arterial smooth muscle cells. This makes it a promising candidate for the treatment of hypertension and other cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves the inhibition of L-type calcium channels in arterial smooth muscle cells. This leads to the relaxation of the smooth muscle cells, which in turn results in vasodilation. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its cardiovascular protective effects.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its vasodilatory and antioxidant properties, this compound has been shown to inhibit platelet aggregation, reduce inflammation, and improve endothelial function. These effects make it a promising candidate for the treatment of various cardiovascular and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid in lab experiments is its specificity for L-type calcium channels in arterial smooth muscle cells. This allows for precise targeting of these channels, which is important for studying their role in cardiovascular physiology and disease. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its availability for scientific research. Another area of interest is the investigation of this compound's potential applications in the treatment of other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various physiological systems.
Métodos De Síntesis
1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be synthesized using various methods, including the reaction of 2-chlorophenol with ethylene oxide, followed by the reaction of the resulting product with 1,4-dihydropyridine-2,6-dimethylcarboxylic acid. Another method involves the reaction of 2-chlorophenol with ethylene oxide, followed by the reaction of the resulting product with 1,4-dihydropyridine-2-carboxylic acid. Both methods result in the formation of this compound as a white crystalline powder.
Propiedades
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-6-oxopyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c15-10-4-1-2-6-12(10)20-9-8-16-11(14(18)19)5-3-7-13(16)17/h1-7H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOGZRGZQYJZKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C(=O)C=CC=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


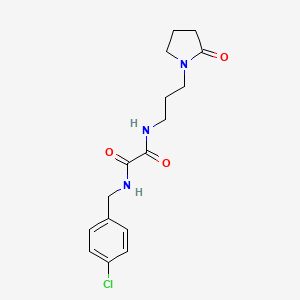
![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2825085.png)
![3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-4-phenyl-1,2,4-triazole](/img/structure/B2825086.png)

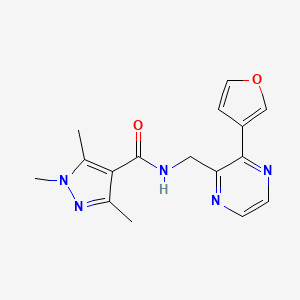




![N-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2825095.png)
